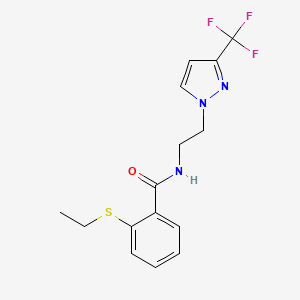

2-(ethylthio)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves intricate steps. While I don’t have specific details on its synthesis, it likely includes reactions such as nucleophilic substitution, condensation, or cyclization. Researchers have explored various methods to obtain it, but further investigation is needed to pinpoint the most efficient route .

Molecular Structure Analysis

The molecular structure of 2-(ethylthio)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide consists of a benzene ring with an attached trifluoromethyl group, an ethylthio group, and a pyrazole moiety. The trifluoromethyl group enhances its chemical properties and biological activity .

Chemical Reactions Analysis

This compound may participate in diverse chemical reactions. For instance, it could undergo nucleophilic substitutions, oxidation, or cyclizations. Its reactivity depends on the functional groups present, making it a fascinating subject for further exploration .

Scientific Research Applications

Synthesis and Structural Characterization

Researchers have developed new routes for synthesizing benzamide-based 5-aminopyrazoles, showing remarkable antiviral activities, specifically against avian influenza virus H5N1. These compounds were synthesized through a series of reactions involving benzoyl isothiocyanate and characterized using mass spectroscopy, 1H NMR, IR, and X-ray analysis, indicating their potential in antiviral research (Hebishy et al., 2020).

Biological Activities

- Antiviral Activity : The benzamide-based 5-aminopyrazoles were evaluated for their in vitro anti-influenza A virus (subtype H5N1) activity. Among the synthesized compounds, several exhibited significant antiviral activities, highlighting their potential in treating bird flu influenza with viral reduction rates ranging from 85–65% (Hebishy et al., 2020).

Mechanism of Action and Utility

- Nematocidal Evaluation : Pyrazole carboxamide derivatives, including those with trifluoromethyl groups, were synthesized and assessed for their nematocidal activity against M. incognita. While exhibiting weak fungicidal activity, some compounds showed promising nematocidal effects, suggesting a potential application in agricultural pest management (Zhao et al., 2017).

Properties

IUPAC Name |

2-ethylsulfanyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3N3OS/c1-2-23-12-6-4-3-5-11(12)14(22)19-8-10-21-9-7-13(20-21)15(16,17)18/h3-7,9H,2,8,10H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWXYDIPDYVYHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCCN2C=CC(=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(2-Chloro-6-fluorophenyl)methyl]-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)cyclobutanecarboxamide](/img/structure/B2904495.png)

![N-(3-chlorophenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2904496.png)

![N-[2-(Prop-2-enoylamino)ethyl]thiophene-2-carboxamide](/img/structure/B2904497.png)